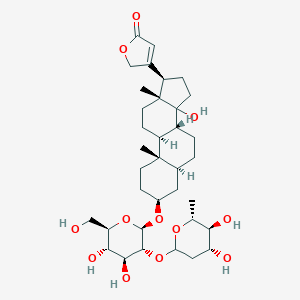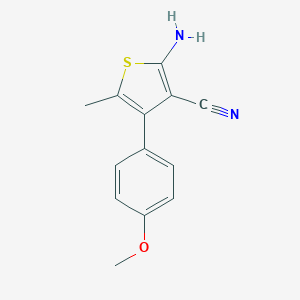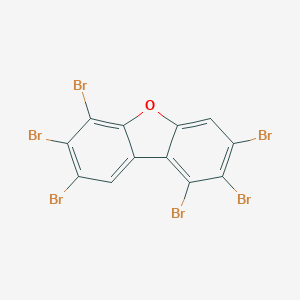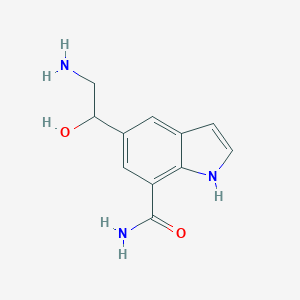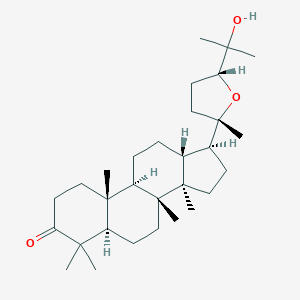
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride, also known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic drug that is commonly used in research laboratories. This drug is a synthetic compound that acts as a selective antagonist of muscarinic acetylcholine receptors. It has a wide range of applications in scientific research, including neuroscience, pharmacology, and toxicology.
Wirkmechanismus
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate acts as a selective antagonist of muscarinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes such as heart rate, digestion, and respiratory rate.
Biochemische Und Physiologische Effekte
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of acetylcholine and other neurotransmitters, inhibit the activity of certain enzymes, and alter the expression of various genes. Physiologically, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to cause a decrease in heart rate, blood pressure, and gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its high selectivity for muscarinic acetylcholine receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has a long half-life and can be administered orally, making it convenient for use in animal studies.
One limitation of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its potential for off-target effects. While it is highly selective for muscarinic receptors, it may still interact with other receptors or enzymes in the body. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may have different effects in different animal models, making it difficult to generalize findings across species.
Zukünftige Richtungen
There are several future directions for research involving 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate. One area of interest is the role of muscarinic receptors in the development and progression of neurodegenerative diseases such as Alzheimer's disease. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may be useful in investigating the effects of muscarinic receptor blockade on other physiological systems, such as the immune system or the endocrine system. Finally, further research is needed to fully understand the potential off-target effects of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate and to develop more selective compounds for use in scientific research.
Synthesemethoden
The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate involves the reaction of 1,1-Diphenylbutanol with dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfate to give the final product.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate is commonly used in scientific research as a tool to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. It has been used to investigate the effects of muscarinic receptor activation on neurotransmitter release, synaptic plasticity, and cognitive function. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been used to study the role of muscarinic receptors in the development and progression of diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
101491-78-5 |
|---|---|
Produktname |
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride |
Molekularformel |
C21H29ClN2O2 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H |
InChI-Schlüssel |
ZUAZLBFYMXVODD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
Synonyme |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




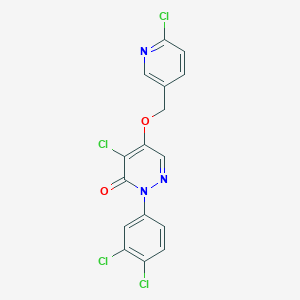
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
